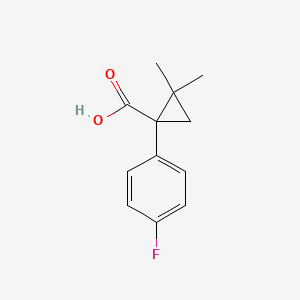

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-11(2)7-12(11,10(14)15)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOYANNPRFBSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=C(C=C2)F)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672382 | |

| Record name | 1-(4-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-31-2 | |

| Record name | 1-(4-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Properties, Synthesis, and Analysis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Abstract: This document provides a comprehensive technical overview of 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a fluorinated aromatic compound featuring a sterically hindered cyclopropane ring. This guide is intended for researchers, medicinal chemists, and drug development professionals. We will explore its core physicochemical properties, propose a detailed synthetic pathway with an accompanying experimental protocol, and delineate methods for its analytical characterization. Furthermore, we delve into its potential biological significance and toxicological considerations, drawing parallels with structurally related molecules to provide field-proven insights for its application and handling in a research and development context.

Core Physicochemical and Structural Properties

This compound (CAS Number: 915921-31-2) is a racemic solid organic compound.[1] Its structure incorporates a planar fluorophenyl group directly attached to a three-membered cyclopropane ring, which is further substituted with a carboxylic acid and two methyl groups at the C2 position. This gem-dimethyl substitution provides significant steric hindrance, influencing the molecule's reactivity and conformational flexibility.

| Property | Value | Source |

| CAS Number | 915921-31-2 | [1] |

| Molecular Formula | C₁₂H₁₃FO₂ | [1] |

| Molecular Weight | 208.23 g/mol | [1] |

| Form | Solid (Racemic) | [1] |

| LogP | 3.20 | [1] |

| Rotatable Bonds | 2 | [1] |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Purification Workflow

The synthesis of 1-aryl-2,2-dimethylcyclopropanecarboxylic acids is not commonly achieved through standard cyclopropanation of an alkene due to the tetrasubstituted nature of the required precursor. A more robust and established method involves the phase-transfer-catalyzed (PTC) alkylation of an arylacetonitrile derivative, followed by vigorous hydrolysis of the nitrile to the desired carboxylic acid. This approach is advantageous as it utilizes readily available starting materials and employs PTC to overcome the immiscibility of the reactants, leading to efficient C-C bond formation.

Proposed Synthetic Pathway

The proposed two-step synthesis starts with commercially available (4-fluorophenyl)acetonitrile. The benzylic proton is sufficiently acidic to be deprotonated by a strong base. The resulting carbanion acts as a nucleophile, attacking 1,2-dibromo-2-methylpropane in a tandem alkylation-cyclization reaction under phase-transfer conditions to form the cyclopropyl nitrile intermediate. The final step is the exhaustive hydrolysis of the nitrile group to the carboxylic acid using a strong acid or base.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Expert Insight: This protocol is designed to be self-validating. The success of Step 1 is contingent on the formation of a new organic product separable from the aqueous phase. The final purification by recrystallization is both a purification and a validation step, as the formation of crystals indicates a high degree of purity, which can then be confirmed by the characterization methods outlined in Section 3.

Step 1: Synthesis of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarbonitrile (Intermediate)

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add (4-fluorophenyl)acetonitrile (10.0 g, 74.0 mmol) and toluene (50 mL).

-

Catalyst Addition: Add triethylbenzylammonium chloride (TEBAC, 0.84 g, 3.7 mmol), which serves as the phase-transfer catalyst.

-

Reagent Preparation: In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide (40 mL).

-

Reaction Initiation: Begin vigorous stirring of the toluene solution and slowly add the NaOH solution via the dropping funnel over 20 minutes. The mixture will become heterogeneous.

-

Substrate Addition: Add 1,2-dibromo-2-methylpropane (17.7 g, 82.0 mmol) dropwise to the stirring mixture. An exothermic reaction may be observed; maintain the temperature below 60°C using a water bath if necessary.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 70°C and maintain for 4-6 hours, monitoring by TLC (thin-layer chromatography) until the starting nitrile is consumed.

-

Work-up: Cool the mixture to room temperature. Add water (50 mL) and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. This intermediate is often a viscous oil and can be used in the next step without further purification.

Step 2: Hydrolysis to this compound (Final Product)

-

Reactor Setup: Place the crude nitrile intermediate from Step 1 into a 250 mL round-bottom flask. Add a solution of concentrated sulfuric acid (30 mL) and water (30 mL) cautiously. Causality Note: The use of concentrated acid under harsh heating conditions is necessary to hydrolyze the sterically hindered nitrile group.

-

Hydrolysis: Heat the mixture to reflux (approx. 110-120°C) and maintain for 12-18 hours. The reaction progress can be monitored by the cessation of ammonia evolution.

-

Isolation and Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (200 g). A precipitate should form.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic extracts.

-

Purification (Base Wash): Wash the combined organic layers with a 1 M NaOH solution (2 x 50 mL). The product will move into the aqueous basic layer as its carboxylate salt, leaving non-acidic impurities behind.

-

Re-acidification: Cool the aqueous basic layer in an ice bath and re-acidify with concentrated HCl until the pH is ~1-2. The final product will precipitate out as a solid.

-

Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For highest purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture.

Spectroscopic and Analytical Characterization

Authenticating the structure of the final product is critical. The following predicted spectral data are based on established principles of NMR, IR, and mass spectrometry for analogous structures.[2][3][4][5]

Predicted ¹H and ¹³C NMR Data

The key diagnostic signals in ¹H NMR will be the distinct singlets for the non-equivalent gem-dimethyl protons and the complex splitting of the aromatic protons due to fluorine coupling. In ¹³C NMR, the presence of the quaternary cyclopropane carbons and the characteristic C-F coupling constants are confirmatory.[2][3]

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.20 - 7.35 | m | 2H | Ar-H (ortho to F) |

| Aromatic | 6.95 - 7.10 | m | 2H | Ar-H (meta to F) |

| Cyclopropyl | 2.50 - 2.65 | s | 1H | CH on cyclopropane |

| Methyl | ~1.30 | s | 3H | CH₃ |

| Methyl | ~1.15 | s | 3H | CH₃ |

| Carboxylic | >10.0 | br s | 1H | COOH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 175 - 180 | Carboxylic Acid |

| Ar C-F | 160 - 164 | d, ¹JCF ≈ 245 Hz |

| Ar C-ipso | 135 - 138 | d, ⁴JCF ≈ 3 Hz |

| Ar CH | 129 - 131 | d, ³JCF ≈ 8 Hz |

| Ar CH | 115 - 117 | d, ²JCF ≈ 21 Hz |

| Cyclopropyl C-Ar | 35 - 40 | Quaternary |

| Cyclopropyl C(CH₃)₂ | 28 - 32 | Quaternary |

| Methyl (CH₃) | 20 - 25 | - |

| Methyl (CH₃) | 18 - 22 | - |

Predicted Infrared (IR) and Mass Spectrometry (MS) Data

-

FT-IR (ν, cm⁻¹): A very broad absorption from 2500-3300 (O-H stretch of the carboxylic acid dimer), a sharp and strong absorption at ~1700 (C=O stretch), strong absorptions from 1220-1240 (C-F stretch), and peaks at ~1500 and ~1600 (aromatic C=C stretching).[6]

-

EI-MS (m/z): The molecular ion peak [M]⁺ should be observed at m/z 208. Key fragmentation patterns would include the loss of the carboxyl group ([M-45]⁺) to give a fragment at m/z 163, and cleavage of the cyclopropane ring.

Biological Relevance and Toxicological Considerations

Application as a Synthetic Intermediate

Cyclopropanecarboxylic acids are key structural motifs in various biologically active molecules. Most notably, they form the core of many synthetic pyrethroid insecticides.[7][8][9] The specific stereochemistry of the cyclopropane ring is often crucial for biological activity. While this compound is not a known pesticide, its structure makes it a valuable building block for creating libraries of novel compounds for screening in agrochemical and pharmaceutical discovery programs.

Potential Metabolic Fate and Toxicological Profile

For drug development professionals, understanding the potential liabilities of a chemical scaffold is paramount. Carboxylic acid-containing molecules can arise in vivo from the metabolism of parent drugs (e.g., through oxidation of alkyl chains or hydrolysis of esters).[10] While often a detoxification pathway, some carboxylic acid metabolites can be associated with idiosyncratic toxicity.[11]

A notable case study is that of the experimental anxiolytic drug, panadiplon. Its cyclopropane carboxylic acid metabolite was implicated in producing hepatic toxicity.[11] The proposed mechanism involves the inhibition of mitochondrial fatty acid β-oxidation. The carboxylic acid metabolite is believed to form an unusual acyl-CoA derivative, which then sequesters the available pools of Coenzyme A and carnitine in the liver. This disruption of mitochondrial energy metabolism can render hepatocytes vulnerable to secondary stress, potentially leading to cell death and liver injury.[11]

Given the structural similarity, it is a critical consideration that this compound, if formed as a metabolite or used as a drug candidate itself, could potentially exhibit a similar toxicological profile.

Caption: Plausible mechanism for toxicity based on related compounds.[11]

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties. Its synthesis can be reliably achieved via a two-step sequence involving phase-transfer-catalyzed cyclization and subsequent nitrile hydrolysis. Its identity can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. For scientists in drug development, while this scaffold offers opportunities for novel molecular design, it is crucial to remain cognizant of the potential for metabolic toxicity associated with sterically hindered carboxylic acids, particularly concerning the disruption of mitochondrial function. Any research program utilizing this or similar motifs should incorporate early toxicological screening to mitigate potential downstream risks.

References

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available at: [Link]. (Accessed: January 15, 2026)

-

1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem. Available at: [Link]. (Accessed: January 15, 2026)

-

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem. Available at: [Link]. (Accessed: January 15, 2026)

- (+/-)-(alpha-cyano-3-phenoxy-4-fluoro-benzylic)esters of (+/-)-trans-3-(E,Z-2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-cyclopropane carboxylic acid, their E and Z isomers, a process for their preparation and their application as ectoparasiticides. EP0025542A2. Google Patents.

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]. (Accessed: January 15, 2026)

-

Ulrich, R. G., et al. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical-Biological Interactions, 134(3), 251–270. Available at: [Link]. (Accessed: January 15, 2026)

- 1S to 1R Epimerizations of pyrethroid intermediates. US5840958A. Google Patents.

- Process for preparing intermediates for the synthesis of antifungal agents. WO1994025452A1. Google Patents.

- Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. US4229593A. Google Patents.

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]. (Accessed: January 15, 2026)

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]. (Accessed: January 15, 2026)

- Process of producing cyclopropanecarboxylate compounds. US6414181B1. Google Patents.

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Available at: [Link]. (Accessed: January 15, 2026)

-

Anto, F., et al. (2024). Drug Metabolism and Toxicological Mechanisms. International Journal of Molecular Sciences, 25(11), 6098. Available at: [Link]. (Accessed: January 15, 2026)

-

Paprocka, R., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(23), 8538. Available at: [Link]. (Accessed: January 15, 2026)

-

Navickas, A., et al. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 14(1), 11681. Available at: [Link]. (Accessed: January 15, 2026)

-

Urbonavičiūtė, A., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3192. Available at: [Link]. (Accessed: January 15, 2026)

-

Goral, A., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 29(14), 3329. Available at: [Link]. (Accessed: January 15, 2026)

-

de Oliveira, A. S., et al. (2024). 2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers. International Journal of Molecular Sciences, 25(13), 7248. Available at: [Link]. (Accessed: January 15, 2026)

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. m.youtube.com [m.youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. EP0025542A2 - (+/-)-(alpha-cyano-3-phenoxy-4-fluoro-benzylic)esters of (+/-)-trans-3-(E,Z-2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-cyclopropane carboxylic acid, their E and Z isomers, a process for their preparation and their application as ectoparasiticides - Google Patents [patents.google.com]

- 8. US5840958A - 1S to 1R Epimerizations of pyrethroid intermediates - Google Patents [patents.google.com]

- 9. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 10. Drug Metabolism and Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 915921-31-2). This compound integrates several key structural motifs of interest in medicinal chemistry, including a fluorinated phenyl ring, a sterically hindered gem-dimethylcyclopropane ring, and a carboxylic acid moiety. These features suggest its potential as a building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the compound's structural, physical, and spectroscopic properties. Where experimental data is not publicly available, this guide presents predicted characteristics and outlines robust, field-proven protocols for their empirical determination.

Introduction and Strategic Context

Molecular Overview

This compound is a synthetic organic compound featuring a unique combination of a rigid cyclopropane scaffold, which acts as a bioisostere for other chemical groups, and a 4-fluorophenyl substituent. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity. The carboxylic acid group provides a handle for further derivatization and influences the compound's solubility and pharmacokinetic profile.

Significance in Medicinal Chemistry

While direct biological studies on this specific molecule are not widely published, its structural components are prevalent in a range of bioactive molecules. Cyclopropanecarboxylic acid derivatives are core components of numerous commercial insecticides, such as pyrethroids, due to their metabolic stability and specific stereochemical conformations.[1][2] Furthermore, fluorophenyl groups are integral to a vast array of pharmaceuticals, including anticancer agents, atypical dopamine transporter (DAT) inhibitors, and potential antipsychotics, where they often enhance target binding and improve metabolic profiles.[3][4][5] The title compound therefore represents a valuable scaffold for exploring new chemical space in drug discovery programs.

Scope of this Guide

This guide offers a detailed examination of the known and predicted . It is structured to provide not only data but also the scientific rationale and experimental methodologies required for its comprehensive characterization.

Core Physicochemical Properties

A summary of the core identifying and physicochemical properties is presented below. These values are fundamental for handling, formulation, and computational modeling of the compound.

| Property | Value / Description | Source |

| CAS Number | 915921-31-2 | [6] |

| Molecular Formula | C₁₂H₁₃FO₂ | [6] |

| Molecular Weight | 208.23 g/mol | [6] |

| Physical Form | Solid | [6] |

| Stereochemistry | Racemic | [6] |

| LogP (Octanol/Water) | 3.20 | [6] |

| pKa | Predicted: ~4-5 | Author Estimation |

| Solubility | Expected to be soluble in organic solvents (Methanol, DMSO, THF) and sparingly soluble in water. | Chemical Rationale |

Chemical Structure and Identification

The unique three-dimensional arrangement of the molecule is a key determinant of its biological activity. The gem-dimethyl substitution on the cyclopropane ring provides steric bulk, which can influence binding conformations and protect against metabolic degradation.

Caption: Standard workflow for determining thermodynamic solubility.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR:

-

Aromatic Region (δ 7.0-7.5 ppm): Two sets of doublets (or a complex multiplet resembling an AA'BB' system) are expected for the four protons on the 4-fluorophenyl ring.

-

Cyclopropane Protons (δ 1.0-2.0 ppm): The two non-equivalent protons on the C3 carbon of the cyclopropane ring will appear as diastereotopic protons, likely as doublets of doublets due to geminal and vicinal coupling.

-

Methyl Protons (δ 1.0-1.5 ppm): Two distinct singlets are expected for the two methyl groups at the C2 position, as they are chemically non-equivalent (diastereotopic) due to the chiral center at C1.

-

Carboxylic Acid Proton (δ >10 ppm): A broad singlet, which is exchangeable with D₂O, is expected for the acidic proton.

-

-

¹³C NMR:

-

Carbonyl Carbon (δ ~175-185 ppm): The carboxylic acid carbonyl carbon will appear as a downfield signal.

-

Aromatic Carbons (δ ~115-165 ppm): Six signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Aliphatic Carbons (δ ~20-40 ppm): Signals for the three cyclopropane carbons and the two methyl carbons are expected in this region.

-

-

¹⁹F NMR:

-

A single signal is expected for the fluorine atom on the phenyl ring. Its precise chemical shift will be dependent on the solvent and reference standard used.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹ is indicative of the aryl-fluorine bond.

-

Aromatic C=C Stretches: Medium to weak bands in the ~1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Expected Ionization: Electrospray ionization in negative mode (ESI-) would be ideal, generating an abundant [M-H]⁻ ion at m/z 207.2. Positive mode (ESI+) may show an [M+H]⁺ ion at m/z 209.2 or an [M+Na]⁺ ion at m/z 231.2.

-

Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely result in the loss of CO₂ (44 Da) to give a fragment at m/z 163.2. Further fragmentation of the cyclopropane ring or the phenyl ring could also be observed.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a triple quadrupole or Orbitrap system).

-

Method:

-

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes.

-

Optimize source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the molecular ion.

-

Perform MS/MS analysis by selecting the parent ion ([M-H]⁻ or [M+H]⁺) and applying collision energy to induce fragmentation, recording the resulting product ions.

-

Conclusion

This compound is a compound with significant potential as a scaffold in medicinal chemistry and drug design. Its key physicochemical properties—notably its high lipophilicity (LogP = 3.20) and its nature as a carboxylic acid—dictate its likely pharmacokinetic and pharmacodynamic behavior. [6]This guide has synthesized the available data and provided a framework of robust experimental protocols for its complete characterization. The predictive spectroscopic and spectrometric data outlined herein should serve as a reliable benchmark for researchers working on the synthesis and application of this promising molecule. Further studies should focus on stereoselective synthesis to isolate and evaluate the individual enantiomers, as biological activity is often stereospecific.

References

-

Chemsrc, 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid | CAS# 849217-48-7. Available at: [Link]

-

PubChem, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220. Available at: [Link]

-

Pharmaffiliates, 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid | CAS No : 849217-48-7. Available at: [Link]

-

PubChem, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530. Available at: [Link]

- Google Patents, EP0025542A2 - (+/-)-(alpha-cyano-3-phenoxy-4-fluoro-benzylic)esters of (+/-)-trans-3-(E,Z-2-chloro-2-(4-chloro-phenyl)-vinyl)-2,2-dimethyl-cyclopropane carboxylic acid.

-

National Institutes of Health (NIH), Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. Available at: [Link]

-

National Institutes of Health (NIH), 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available at: [Link]

- Google Patents, US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.

- Google Patents, US5840958A - 1S to 1R Epimerizations of pyrethroid intermediates.

-

National Institutes of Health (NIH), (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Available at: [Link]

Sources

- 1. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 2. US5840958A - 1S to 1R Epimerizations of pyrethroid intermediates - Google Patents [patents.google.com]

- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. You are being redirected... [hit2lead.com]

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

CAS Number: 915921-31-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Fluorine and Cyclopropane Moieties in Medicinal Chemistry

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid stands as a molecule of significant interest at the intersection of synthetic and medicinal chemistry. Its structure uniquely combines two privileged motifs in modern drug discovery: the cyclopropane ring and a fluorinated aromatic system. The cyclopropane ring, a small, strained carbocycle, is increasingly utilized to impart conformational rigidity, enhance metabolic stability, and improve the potency of drug candidates by locking in bioactive conformations.[1][2] Concurrently, the incorporation of fluorine into phenyl rings is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and enhanced binding affinity to biological targets.[3] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in the development of novel therapeutics.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 915921-31-2 | [4][5] |

| Molecular Formula | C₁₂H₁₃FO₂ | Derived |

| Molecular Weight | 208.23 g/mol | Derived |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF (predicted) | Inferred |

Synthetic Approaches: A Focus on Transition-Metal Catalyzed Cyclopropanation

The synthesis of 1-aryl-2,2-dimethylcyclopropanecarboxylic acids is most effectively achieved through the transition-metal catalyzed reaction of an appropriate styrene derivative with a suitable diazo compound. This approach offers high efficiency and control over the cyclopropane ring formation.

Conceptual Synthetic Workflow

The logical pathway to the target molecule involves the formation of the cyclopropane ring via a carbene addition to an olefin. A plausible and well-precedented method is the reaction of 1-fluoro-4-vinylbenzene with a precursor to the dimethyl-substituted carbene, catalyzed by a transition metal complex, followed by hydrolysis of the resulting ester.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on established methodologies for transition-metal catalyzed cyclopropanations.[6][7][8][9]

Reaction:

Step 1: Catalytic Cyclopropanation

-

To a stirred solution of 1-fluoro-4-vinylbenzene (1.0 eq) and a catalytic amount of dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.5-1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 2-diazo-2-methylpropanoate (1.1 eq) in the same solvent dropwise over a period of 2-4 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate.

Step 2: Ester Hydrolysis

-

Dissolve the purified ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq), and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

-

Acidify the aqueous layer to a pH of 1-2 with a concentrated acid (e.g., HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic data can be reliably predicted based on the analysis of its structural components.[10][11][12][13]

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted fluorobenzene ring. The protons ortho to the fluorine will appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The protons meta to the fluorine will appear as a doublet.

-

Cyclopropane Protons: The diastereotopic methylene protons of the cyclopropane ring are expected to appear as two distinct multiplets in the range of δ 1.0-2.0 ppm.

-

Methyl Protons: Two singlets for the gem-dimethyl groups on the cyclopropane ring, likely in the range of δ 1.2-1.6 ppm.

-

Carboxylic Acid Proton: A broad singlet at δ 10-13 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the range of δ 175-185 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Cyclopropane Carbons: Signals for the quaternary carbon and the methylene carbon of the cyclopropane ring in the range of δ 20-40 ppm.

-

Methyl Carbons: Signals for the two methyl carbons, typically in the range of δ 15-25 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[10]

-

C-F Stretch: A strong absorption in the range of 1150-1250 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M+): The molecular ion peak is expected at m/z = 208.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[14][15][16][17] Fragmentation of the cyclopropane ring and the aromatic ring would also be observed.

Potential Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a valuable building block for the synthesis of novel drug candidates. The strategic incorporation of the cyclopropane and fluorophenyl moieties can address several challenges in drug design.[1][2]

Bioisosteric Replacement and Scaffold Hopping

-

Aromatic Ring Mimic: The cyclopropane ring can act as a bioisostere for an aromatic ring, increasing the sp³ character of a molecule, which is often associated with improved solubility and reduced toxicity.[18]

-

Gem-Dimethyl Group Isostere: In some contexts, the cyclopropane ring can mimic the steric bulk of a gem-dimethyl group while providing a different conformational profile.[18]

-

Scaffold Hopping: This molecule can serve as a starting point for scaffold hopping, where the core structure is modified to generate novel chemical entities with potentially improved properties.[18]

Caption: Potential applications and contributions of the core scaffold in drug discovery.

Pharmacological Targets

While specific biological activity for this compound has not been reported, compounds containing the 4-fluorophenylcyclopropane moiety have been investigated for a variety of pharmacological targets. The carboxylic acid functional group provides a handle for further chemical modification, such as amide bond formation, to generate libraries of compounds for screening against various biological targets, including:

-

Enzymes: Kinases, proteases, and other enzymes where the rigid cyclopropane scaffold can orient the fluorophenyl group for optimal binding in an active site.

-

G-Protein Coupled Receptors (GPCRs): The conformational constraint imposed by the cyclopropane ring can lead to high-affinity and selective ligands for GPCRs.

-

Ion Channels: The lipophilic nature of the scaffold may facilitate interaction with transmembrane domains of ion channels.

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule. Its structure embodies key principles of modern drug design, leveraging the benefits of both cyclopropane and fluorine incorporation. This technical guide provides a foundational understanding of its synthesis, predicted spectroscopic properties, and potential as a versatile building block in the development of next-generation therapeutics. Further investigation into its biological activities is warranted and could unveil novel applications in various disease areas.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

- Scott, J. S., & O'Neill, D. J. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 963-978.

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

Purdue University Graduate School. (2023, June 8). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

EON Biotech. (n.d.). This compound – (915921-31-2). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Stereoselective synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

-

ETH Zürich. (n.d.). Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. Retrieved from [Link]

-

PubMed. (2019, January 30). Synthesis of 1,2-divinylcyclopropanes by Metal-Catalyzed Cyclopropanation of 1,3-dienes With Cyclopropenes as Vinyl Carbene Precursors. Retrieved from [Link]

-

CDN. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2015, October 12). IR and NMR combo Packet Video Key. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. ctppc.org [ctppc.org]

- 4. eontrading.uk [eontrading.uk]

- 5. This compound [cymitquimica.com]

- 6. hammer.purdue.edu [hammer.purdue.edu]

- 7. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. ethz.ch [ethz.ch]

- 9. Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. m.youtube.com [m.youtube.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS No. 915921-31-2). This compound is a fluorinated derivative of cyclopropanecarboxylic acid, a structural motif of interest in medicinal chemistry due to its conformational rigidity and metabolic stability. This document consolidates available structural data, predicted spectroscopic information, and a plausible synthetic pathway. It is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the molecule's physicochemical characteristics and its potential as a building block in the synthesis of novel therapeutic agents.

Molecular Identity and Structural Descriptors

This compound is a small organic molecule featuring a cyclopropane ring substituted with a 4-fluorophenyl group, two methyl groups, and a carboxylic acid moiety. The presence of the fluorine atom and the gem-dimethyl groups significantly influences the molecule's electronic properties, lipophilicity, and steric profile.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 915921-31-2 | |

| Molecular Formula | C₁₂H₁₃FO₂ | |

| Molecular Weight | 208.23 g/mol | |

| SMILES | FC1=CC=C(C=C1)C1(C(C1)(C)C)C(=O)O | |

| InChI | InChI=1S/C12H13FO2/c1-11(2)8(12(11)15)9-5-3-7(13)4-6-9/h3-6,8H,1-2H3,(H,14,15) | EON Biotech |

Physicochemical and Spectroscopic Characterization

Due to a lack of publicly available experimental data, the following spectroscopic information is based on established principles of NMR, IR, and mass spectrometry, as well as predictions from computational models. These predictions serve as a guide for experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl proton, and the two methyl groups. The protons on the fluorophenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The single proton on the cyclopropane ring will likely be a multiplet in the upfield region. The two methyl groups, due to their diastereotopic nature, may appear as two distinct singlets.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key predicted shifts include the carbonyl carbon of the carboxylic acid (around 175-185 ppm), the aromatic carbons (115-165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant), the quaternary carbon of the cyclopropane ring, and the carbons of the two methyl groups.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region is indicative of the carbon-fluorine bond.

-

Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region arise from the carbon-carbon double bonds in the phenyl ring.

-

C-H Stretch: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclopropyl groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 208. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the cyclopropane ring and the fluorophenyl group.

Crystallographic and 3D Conformational Analysis

As of the date of this guide, no public crystal structure data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) database.[1][2][3][4][5] Computational modeling can, however, provide insights into the molecule's preferred 3D conformation.

The diagram below illustrates the key structural relationships within the molecule.

Caption: Logical connectivity diagram of the core structural components.

Synthesis and Chemical Reactivity

A common approach involves the reaction of a substituted styrene with an appropriate diazo compound in the presence of a rhodium or copper catalyst to form the cyclopropane ring. An alternative strategy could involve the addition of a carbene or carbenoid to an appropriately substituted alkene.

Conceptual Synthetic Workflow

The following workflow outlines a general, plausible synthetic approach.

Caption: A plausible, generalized synthetic workflow.

Note: This represents a conceptual pathway. The actual synthesis would require optimization of reaction conditions, catalysts, and purification methods.

Applications in Drug Discovery and Development

The structural motif of this compound is of significant interest in medicinal chemistry. The cyclopropane ring acts as a rigid scaffold that can mimic the conformation of other cyclic or acyclic systems while offering improved metabolic stability. The 4-fluorophenyl group is a common substituent in drug candidates, as the fluorine atom can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as pKa and lipophilicity.

While specific applications for this exact molecule are not widely documented in the public domain, it is plausible that it could serve as a key intermediate in the synthesis of more complex drug molecules. For instance, related compounds like 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid are known intermediates in the synthesis of kinase inhibitors such as Cabozantinib.[6][7] This suggests that this compound could be a valuable building block for the development of novel therapeutics in areas such as oncology.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its molecular structure, predicted spectroscopic properties, and a plausible synthetic pathway. While experimental data remains scarce, the information presented here offers a solid foundation for researchers to build upon. Further experimental validation of the predicted data and exploration of its synthetic utility are warranted to fully unlock the potential of this promising chemical entity.

References

-

Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. November 2022. Available from: [Link]

-

Cambridge Structural Database. Wikipedia. Available from: [Link]

- CN103664778A - Synthesis method of antineoplastic drug cabozantinib. Google Patents.

-

Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. Available from: [Link]

-

Aaron-chem. 915921-31-2. Available from: [Link]

-

EON Biotech. This compound – (915921-31-2). Available from: [Link]

-

CCDC. Access Structures. Available from: [Link]

-

CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]

-

CCDC. Structural Chemistry Software. Available from: [Link]

-

CCDC. Structural Chemistry Data, Software, and Insights. Available from: [Link]

Sources

- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. tdcommons.org [tdcommons.org]

- 7. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a fluorinated derivative of cyclopropanecarboxylic acid, represents a molecule of significant interest within medicinal chemistry and drug discovery. Its rigid cyclopropane scaffold, combined with the electronic properties of the 4-fluorophenyl group, offers a unique structural motif for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, potential synthetic pathways, stereochemical considerations, and anticipated analytical methodologies. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally related analogs to provide a foundational understanding for researchers.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is registered under the CAS Number 915921-31-2 [1][2][3].

The structure consists of a cyclopropane ring substituted at the C1 position with both a 4-fluorophenyl group and a carboxylic acid moiety. The C2 position is geminally disubstituted with two methyl groups. This substitution pattern results in a chiral center at the C1 position of the cyclopropane ring.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid |

| Molecular Formula | C₁₂H₁₃FO₂ | C₁₀H₉FO₂[4] |

| Molecular Weight | 208.23 g/mol | 180.18 g/mol [4] |

| CAS Number | 915921-31-2[1][2][3] | 773100-29-1[4] |

| Appearance | Solid (predicted) | Solid[4] |

| LogP (predicted) | 2.8 - 3.2 | 2.1[4] |

| pKa (predicted) | 4.0 - 4.5 | 4.2 |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A potential route could involve the reaction of 1-(4-fluorophenyl)-2-methylprop-1-ene with a source of dichlorocarbene followed by reduction and subsequent oxidation, or via a Simmons-Smith type cyclopropanation. A more direct, albeit potentially challenging, approach would be the conjugate addition of a suitable nucleophile to an α,β-unsaturated ester followed by intramolecular cyclization.

Experimental Protocol: Hypothetical Synthesis via Carbene Addition

Step 1: Synthesis of 1-bromo-1-(4-fluorophenyl)-2,2-dimethylcyclopropane

-

To a solution of 1-(4-fluorophenyl)-2-methylprop-1-ene (1.0 eq) in anhydrous chloroform (CHCl₃) at 0 °C, add potassium tert-butoxide (1.5 eq).

-

Stir the mixture vigorously and add bromoform (CHBr₃) (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-bromo-1-(4-fluorophenyl)-2,2-dimethylcyclopropane (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour to facilitate the formation of the corresponding cyclopropyllithium reagent.

-

Bubble dry carbon dioxide (CO₂) gas through the solution for 2 hours.

-

Allow the reaction to warm to room temperature and quench with dilute hydrochloric acid (1 M HCl).

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Caption: Hypothetical two-step synthesis of the target compound.

Stereochemistry

The presence of a chiral center at the C1 position of the cyclopropane ring means that this compound can exist as a pair of enantiomers: (R)-1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid and (S)-1-(4-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid.

The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting greater potency or a different pharmacological profile than the other. Therefore, the separation and individual characterization of these enantiomers would be a critical step in any drug development program. Chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice for both analytical and preparative-scale separation of the enantiomers.

Potential Pharmacological Significance

While no specific pharmacological data for this compound has been found, the broader class of cyclopropanecarboxylic acid derivatives is known to exhibit a wide range of biological activities[5][6][7]. These activities include enzyme inhibition, as well as insecticidal, antimicrobial, and antitumor effects[5][6].

The incorporation of a fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. It is plausible that this compound could serve as a key intermediate in the synthesis of more complex, biologically active molecules. For instance, the carboxylic acid moiety can be readily converted to amides, esters, and other functional groups to generate a library of compounds for biological screening[7].

Analytical and Spectroscopic Characterization

The characterization of this compound would rely on a combination of standard analytical techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a buffered aqueous solution and acetonitrile or methanol, would be suitable for assessing the purity of the compound.

-

Chiral HPLC: As mentioned, specialized chiral columns would be necessary to resolve and quantify the individual enantiomers.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the methyl protons, and the diastereotopic protons of the cyclopropane ring.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the cyclopropane ring and methyl groups.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the fluorine atom on the phenyl ring.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid group, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the O-H stretch of the carboxylic acid.

Caption: Workflow for the analytical characterization of the title compound.

Conclusion and Future Directions

This compound is a chiral molecule with potential applications in drug discovery and medicinal chemistry. While specific data on its synthesis and biological activity are currently scarce in the public domain, this guide provides a solid foundation for researchers interested in exploring this compound. Future research should focus on developing and optimizing a reliable synthetic route, separating and characterizing its enantiomers, and evaluating its biological activity in various assays. Such studies will be crucial in unlocking the full therapeutic potential of this and related fluorinated cyclopropane derivatives.

References

- Salaün, J. (1999). Cyclopropane Derivatives and their Diverse Biological Activities. In Houben-Weyl Methods of Organic Chemistry, Vol. E 17b (pp. 1-67). Georg Thieme Verlag.

- Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67.

- MDPI. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5645.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484220, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

-

EON Biotech. (n.d.). This compound – (915921-31-2). Retrieved from [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. eontrading.uk [eontrading.uk]

- 3. This compound [cymitquimica.com]

- 4. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

This technical guide addresses the chemical entity known as 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid. It is important to establish at the outset that this compound is a highly specific and niche research chemical. As such, the publicly available, peer-reviewed literature and technical documentation are notably sparse. While this guide will provide a comprehensive overview of the available information, it is crucial for researchers to recognize that detailed experimental protocols, extensive biological activity data, and established mechanisms of action for this specific molecule are not widely documented. This guide synthesizes the existing data and provides a foundational understanding, highlighting areas where further research and exploration are needed.

Chemical Identity and Nomenclature

The primary identifier for this compound is its systematic IUPAC name and its CAS Registry Number, which ensures unambiguous identification in chemical databases and literature.

Systematic Name: this compound

CAS Registry Number: 915921-31-2[1][2][3]

Synonyms and Alternative Identifiers: While extensive synonyms are not commonly used, the following identifiers are associated with this compound in chemical supplier catalogs:

It is critical to distinguish this compound from structurally similar molecules that are more extensively documented, such as:

-

1-(4-Fluorophenyl)cyclopropanecarboxylic acid (lacks the two methyl groups on the cyclopropane ring).[5]

-

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (features an amide linkage).[6][7][8]

Confusion between these structures can lead to inaccurate interpretation of data and experimental design.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited. However, based on its structure, we can infer certain characteristics. The presence of the fluorophenyl group and the carboxylic acid moiety will govern its solubility and polarity. The dimethylcyclopropane core provides a rigid, three-dimensional structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃FO₂ | Arctom Scientific[2] |

| Molecular Weight | 208.23 g/mol | Arctom Scientific[2] |

Note: Further experimental determination of properties such as melting point, boiling point, pKa, and solubility in various solvents would be a valuable contribution to the chemical literature.

Synthesis and Manufacturing

Proposed Synthetic Pathway:

A potential synthetic approach could involve the reaction of a substituted styrene with a diazo compound in the presence of a suitable catalyst, followed by functional group manipulations.

A potential synthetic route for the target molecule.

Causality in Experimental Choices:

-

Choice of Starting Materials: 4-Fluorostyrene provides the necessary fluorophenyl group and a reactive double bond for cyclopropanation. A suitably substituted diazo compound would be required to introduce the dimethylcyclopropane moiety.

-

Catalyst Selection: Rhodium (II) and Copper (I) catalysts are well-established for promoting cyclopropanation reactions from diazo compounds, offering control over stereochemistry and yield.

-

Hydrolysis: The final step would involve the hydrolysis of the ester intermediate to the desired carboxylic acid, a standard and high-yielding transformation.

Self-Validating System for Protocol:

A robust synthetic protocol would include in-process controls and characterization at each step:

-

Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials and the formation of the intermediate ester.

-

Intermediate Purification: Column chromatography to isolate the pure ester.

-

Structural Verification: ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the intermediate and the final product.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.

Biological Activity and Potential Applications

There is a significant lack of published data on the biological activity of this compound. Its structural features, however, may suggest potential areas of investigation for researchers in drug discovery. The fluorophenyl group is a common motif in many bioactive molecules, often enhancing metabolic stability and binding affinity. The cyclopropane ring introduces conformational rigidity, which can be beneficial for specific receptor or enzyme interactions.

Given the structural similarities to other cyclopropanecarboxylic acid derivatives that have been explored in various therapeutic areas, potential, yet unproven, areas of research for this compound could include:

-

Metabolic Disorders: Some cyclopropane-containing molecules have been investigated for their effects on metabolic pathways.

-

Inflammation: The rigid scaffold could be explored for its potential to interact with enzymes involved in inflammatory processes.

-

Oncology: As a novel chemical entity, it could be screened against various cancer cell lines to identify any cytotoxic or antiproliferative effects.

It must be reiterated that these are speculative areas of inquiry based on chemical structure alone, and no specific biological data has been found to support these hypotheses.

Experimental Protocols and Assays

Due to the absence of published research on its biological effects, there are no established, validated experimental protocols specifically for this compound. Researchers interested in investigating this molecule would need to develop and validate their own assays based on their research objectives.

General Workflow for Preliminary Biological Screening:

A general workflow for the initial biological evaluation of the compound.

Conclusion and Future Directions

This compound is a research chemical with a well-defined chemical structure but a notable absence of detailed characterization in the public scientific literature. This guide has provided a summary of its identity and a framework for potential synthesis and biological evaluation. The lack of existing data presents both a challenge and an opportunity for researchers. Any investigation into this molecule, from the full elucidation of its physicochemical properties to the exploration of its biological activities, would represent a novel contribution to the field of medicinal chemistry. Future work should focus on establishing a reliable synthetic route and conducting broad-based biological screening to uncover its potential therapeutic applications.

References

As of the latest update, no peer-reviewed articles or patents specifically detailing the synthesis or biological activity of this compound (CAS 915921-31-2) were identified. The following references pertain to the identification of the compound in chemical supplier databases and information on structurally related, but distinct, molecules.

-

PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. [Link]

-

PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]

-

Pharmaffiliates. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. [Link]

-

EON Biotech. This compound – (915921-31-2). [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. arctomsci.com [arctomsci.com]

- 3. eontrading.uk [eontrading.uk]

- 4. This compound [cymitquimica.com]

- 5. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 849217-48-7|1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, a fluorinated cyclopropane derivative of interest in medicinal and agricultural chemistry. While the specific historical discovery of this molecule is not extensively documented in publicly accessible literature, this paper synthesizes information on its synthesis, chemical properties, and potential applications by examining related structural motifs. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the broader context of fluorinated cyclopropane carboxylic acids.

Introduction: The Significance of Fluorinated Cyclopropane Scaffolds

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are among the key advantages conferred by fluorination, making it a widely used strategy in the design of pharmaceuticals and agrochemicals. The cyclopropane ring, a three-membered carbocycle, provides a rigid scaffold that can mimic other chemical groups and introduce specific conformational constraints. The combination of these two structural features in this compound results in a molecule with significant potential for diverse applications.

While the specific discovery and historical development of this compound are not well-documented, its structural components are present in numerous biologically active compounds. For instance, many synthetic pyrethroid insecticides feature a 2,2-dimethylcyclopropanecarboxylic acid core. The addition of a 4-fluorophenyl group is a common tactic in medicinal chemistry to enhance biological activity and pharmacokinetic profiles. It is plausible that this compound was first synthesized as part of a broader investigation into novel agrochemicals or as a building block for pharmaceutical candidates.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several established methods for cyclopropane ring formation. The choice of a specific route depends on the availability of starting materials, desired scale, and stereochemical considerations.

Cyclopropanation via Carbene Addition

A common and versatile method for constructing cyclopropane rings is the reaction of an alkene with a carbene or carbenoid. For the synthesis of the target molecule, this would involve the reaction of a suitable styrenic precursor with a source of dimethylcarbene.

Conceptual Workflow for Carbene-based Synthesis:

Caption: Conceptual workflow for the synthesis via Simmons-Smith cyclopropanation.

Experimental Protocol (Illustrative):

A detailed, step-by-step protocol for a related Simmons-Smith cyclopropanation is as follows:

-

To a solution of the starting alkene (e.g., an ester of 3-(4-fluorophenyl)-2-methylbut-2-enoic acid) in an anhydrous solvent such as diethyl ether, add a solution of diiodomethane.

-

Cool the mixture in an ice bath and slowly add a solution of diethylzinc.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting ester can then be hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).

Other Synthetic Approaches

Alternative synthetic routes could involve intramolecular cyclization reactions of appropriately substituted halo-esters or the use of other carbene sources such as diazo compounds in the presence of a suitable catalyst.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 915921-31-2 | [1] |

| Molecular Formula | C₁₂H₁₃FO₂ | |

| Molecular Weight | 208.23 g/mol | |

| Appearance | White to off-white solid | |

| IUPAC Name | 1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

Potential Applications and Biological Significance

The structural motifs within this compound suggest its potential utility in several areas of research and development.

Agrochemicals

The 2,2-dimethylcyclopropanecarboxylic acid core is a hallmark of many synthetic pyrethroid insecticides. These compounds act as potent neurotoxins in insects by targeting voltage-gated sodium channels. The introduction of a 4-fluorophenyl group could modulate the insecticidal activity, spectrum, and environmental persistence of such compounds.

Pharmaceuticals

In drug discovery, the 4-fluorophenyl group is frequently incorporated to improve metabolic stability and binding interactions with biological targets. Cyclopropane rings can serve as rigid bioisosteres for other chemical groups, such as gem-dimethyl or carbonyl groups, and can help to optimize the conformational properties of a drug candidate. Given these properties, derivatives of this compound could be explored as potential therapeutic agents in various disease areas. For example, related cyclopropanecarboxylic acid derivatives have been investigated for their biological activities.

Logical Relationship of Structural Features to Potential Bioactivity:

Sources

1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid literature review

An In-depth Technical Guide to 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid: A Key Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated cyclopropane derivative with significant potential as a scaffold in medicinal chemistry and drug development. We will delve into its chemical properties, explore plausible synthetic strategies, and discuss its potential biological significance based on analogous structures and the well-established role of its constituent functional groups in bioactive molecules.

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy to modulate various physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The rigid, three-dimensional structure of the cyclopropane ring offers a unique conformational constraint that can be exploited to enhance potency and selectivity for biological targets. The combination of these two features in molecules like this compound presents a compelling scaffold for the design of novel therapeutics.

This molecule incorporates three key structural motifs:

-

A 4-Fluorophenyl Group: This moiety is a common bioisostere for a phenyl group, offering altered electronic properties and resistance to oxidative metabolism without a significant increase in steric bulk.

-

A Cyclopropane Ring: This strained, three-membered ring provides a rigid framework, limiting conformational flexibility and allowing for precise spatial orientation of substituents.

-

A gem-Dimethyl Group: These methyl groups on the cyclopropane ring can enhance lipophilicity and may contribute to favorable binding interactions.

The carboxylic acid functional group provides a handle for further chemical modification, enabling the synthesis of a diverse library of derivatives such as esters and amides.